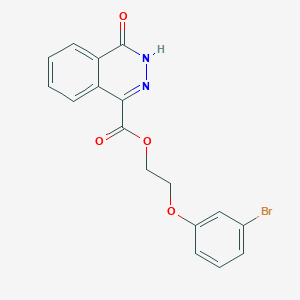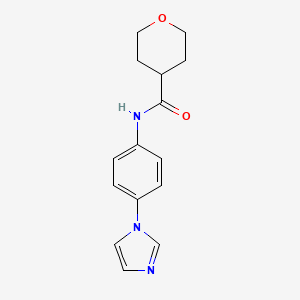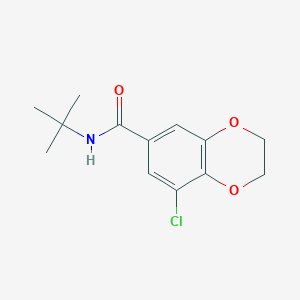
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide, also known as MOPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. MOPPC is a pyrazine derivative that is commonly used as a biochemical tool to study the function of various proteins and enzymes.
Mécanisme D'action
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide inhibits the activity of PKA and PDE by binding to the active site of these enzymes. PKA is an important enzyme that regulates various cellular processes, including metabolism, gene expression, and cell proliferation. PDE is an enzyme that degrades cyclic nucleotides, which are important signaling molecules in the cell.
Biochemical and Physiological Effects:
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cyclic nucleotides in cells, which can lead to increased cellular signaling. N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide as a biochemical tool is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide. One potential application is in the development of new anticancer agents. N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and further studies could explore its potential as a cancer treatment. Additionally, N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide could be used to study the function of other enzymes and proteins, which could lead to a better understanding of cellular processes. Finally, the synthesis of new derivatives of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide could lead to the development of more potent and selective inhibitors of specific enzymes and proteins.
Méthodes De Synthèse
The synthesis of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide involves the reaction of 2-chloropyrazine with morpholine and 3-oxopropionic acid. The resulting product is then treated with carbonyldiimidazole to form the final compound, N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide. The synthesis of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been extensively studied for its potential use as a biochemical tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including protein kinase A (PKA) and cyclic nucleotide phosphodiesterase (PDE). N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has also been used to study the function of the ATP-binding cassette (ABC) transporters, which are involved in the transport of various molecules across cell membranes.
Propriétés
IUPAC Name |
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-11(16-5-7-19-8-6-16)1-2-15-12(18)10-9-13-3-4-14-10/h3-4,9H,1-2,5-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBBNKMOECYLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537272.png)
![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)

![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)

![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)

![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)


